molecular formula C21H42N2O3 B12560062 N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide CAS No. 175665-44-8

N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide

Cat. No.: B12560062
CAS No.: 175665-44-8
M. Wt: 370.6 g/mol
InChI Key: NCFYKJVTIMZTDA-UHFFFAOYSA-N
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Description

N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide: is a synthetic organic compound characterized by the presence of hydroxy, methyl, and dioctyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanediamide, methylamine, and octylamine.

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Octylation: The dioctyl groups are attached through an alkylation reaction, using octyl bromide or octyl chloride as alkylating agents.

Industrial Production Methods: In an industrial setting, the production of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation, methylation, and octylation reactions sequentially.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted butanediamides.

Scientific Research Applications

N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways by inhibiting or activating key enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

    N-Hydroxy-N-methylbutanediamide: Lacks the dioctyl groups, resulting in different chemical properties and applications.

    N-Methyl-N-octylbutanediamide: Lacks the hydroxy group, affecting its reactivity and biological activity.

    N-Hydroxy-N-octylbutanediamide: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide is unique due to the presence of both hydroxy and dioctyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

175665-44-8

Molecular Formula

C21H42N2O3

Molecular Weight

370.6 g/mol

IUPAC Name

N-hydroxy-N-methyl-N',N'-dioctylbutanediamide

InChI

InChI=1S/C21H42N2O3/c1-4-6-8-10-12-14-18-23(19-15-13-11-9-7-5-2)21(25)17-16-20(24)22(3)26/h26H,4-19H2,1-3H3

InChI Key

NCFYKJVTIMZTDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)N(C)O

Origin of Product

United States

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